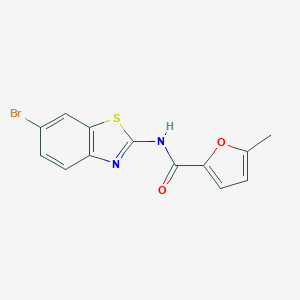![molecular formula C23H24F3N5O3 B214161 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B214161.png)
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific signaling pathways involved in various diseases. In cancer, it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, it inhibits the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, it reduces oxidative stress and inflammation in the brain by inhibiting the Nrf2/HO-1 and NF-κB signaling pathways.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it inhibits cell growth and induces apoptosis in cancer cells. In inflammation research, it reduces the production of inflammatory cytokines and reduces inflammation. In neurological disorder research, it reduces oxidative stress and inflammation in the brain and has neuroprotective effects.
実験室実験の利点と制限
The advantages of using 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potential therapeutic applications, its ability to inhibit specific signaling pathways involved in various diseases, and its ability to reduce oxidative stress and inflammation. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
For the research of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include the development of more effective synthesis methods, further investigation into its mechanism of action and potential side effects, and the exploration of its potential therapeutic applications in other diseases. Additionally, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound with significant potential in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential therapeutic applications in other diseases.
合成法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hexahydro-2H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid and trifluoroacetic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-amino-5-trifluoromethylpyrazole to form the final product.
科学的研究の応用
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
|---|---|
分子式 |
C23H24F3N5O3 |
分子量 |
475.5 g/mol |
IUPAC名 |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C23H24F3N5O3/c1-33-18-6-5-14(10-19(18)34-2)17-11-20(23(24,25)26)31-21(28-17)16(12-27-31)22(32)30-9-8-29-7-3-4-15(29)13-30/h5-6,10-12,15H,3-4,7-9,13H2,1-2H3 |
InChIキー |
SBZUBUKXRIKRTG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B214080.png)
![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)
![5-[(2-methoxyphenoxy)methyl]-N-(4-methylpiperazin-1-yl)furan-2-carboxamide](/img/structure/B214083.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}-2-methylpiperidine](/img/structure/B214085.png)
![2-[4-(Diphenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B214086.png)
![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)


![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![Methyl 5-[(1-naphthyloxy)methyl]-2-furoate](/img/structure/B214097.png)
![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)